5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in scientific research applications. This compound is known for its unique structure and potential for use in various biochemical and physiological studies. In
Scientific Research Applications
- Energetic materials are crucial for applications such as propellants, explosives, and pyrotechnics. Research has highlighted the potential of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds, including our target compound, in this field . Specifically:
- The compound’s fused-triazole backbone has led to the design of thermostable energetic materials . Compound 1, based on this structure, demonstrates superior properties.
Energetic Materials
Thermostable Energetic Materials
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications .
Biochemical Pathways
Compounds with similar structures have been studied for their potential applications in various fields .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
5,6-dimethyl-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-4-5-16-10-13-12-9-11-8(15)6(2)7(3)14(9)10/h4-5H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPPPUDKBCSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C2N1C(=C(C(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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